3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyridine ring, a carboxamide group at the 2nd position, and a 3-(2,4-dimethylphenyl)propyl substituent attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,6-dichloropyridine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with a suitable amine, such as 3-(2,4-dimethylphenyl)propylamine, under appropriate conditions.
Purification: The final product can be purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties.
Biological Studies: It can serve as a probe to study the interactions of pyridine derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloropyridine-2-carboxamide: Lacks the 3-(2,4-dimethylphenyl)propyl substituent.
N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide: Lacks the chlorine atoms on the pyridine ring.
3,6-dichloro-N-propylpyridine-2-carboxamide: Lacks the 2,4-dimethylphenyl group.
Uniqueness
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide is unique due to the presence of both chlorine atoms and the 3-(2,4-dimethylphenyl)propyl substituent, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-11-5-6-13(12(2)10-11)4-3-9-20-17(22)16-14(18)7-8-15(19)21-16/h5-8,10H,3-4,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPMIJGKQOHVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCNC(=O)C2=C(C=CC(=N2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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